molecular formula C32H44O14 B1250152 beta-D-gentiobiosyl crocetin CAS No. 55750-85-1

beta-D-gentiobiosyl crocetin

Cat. No. B1250152
CAS RN: 55750-85-1
M. Wt: 652.7 g/mol
InChI Key: VULLCGFNYWDRHL-YJOFKXFJSA-N
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Description

Beta-D-gentiobiosyl crocetin is a carotenoid derivative primarily found in saffron stigmas (Crocus sativus) and Gardenia jasminoides fruits. It is part of a group of crocetin derivatives characterized by their vivid coloration and potential antioxidant properties. The compound has attracted interest due to its presence in two distinct plant sources and its unique chemical structure that contributes to its various properties. Notably, it is extracted and purified through reversed-phase HPLC and analyzed using spectroscopic methods such as 1D and 2D NMR, UV-vis spectroscopy, and mass spectrometry (Van-Calsteren, Bissonnette, & Perreault, 1997).

Synthesis Analysis

The synthesis of beta-D-gentiobiosyl crocetin and related derivatives involves selective esterification techniques and the use of unprotected β-D-glucose, demonstrating the complexity and precision required in synthesizing such compounds. A noteworthy method includes the reaction of crocetin-di-imidazolide or crocetin-di-(1,2,4-triazolide) with unprotected β-D-glucose in pyridine in the presence of a base, which exclusively targets the anomeric C-atom and produces the β-anomer (Pfander & Wittwer, 1979).

Molecular Structure Analysis

The molecular structure of beta-D-gentiobiosyl crocetin has been elucidated through comprehensive spectroscopic analysis. This includes 1H and 13C NMR spectroscopy, which provides detailed information on the molecular framework and the specific arrangement of the gentiobiose and glucose moieties attached to the crocetin backbone. Such structural elucidation is critical for understanding the compound's biological and chemical behavior (Van-Calsteren, Bissonnette, & Perreault, 1997).

Scientific Research Applications

Quality Determination in Saffron

  • High-Performance Liquid Chromatography (HPLC) : A study by García-Rodríguez et al. (2014) proposed an HPLC method for determining the quality of saffron. This method focused on crocetin esters, picrocrocin, and safranal, which are key in assessing saffron's quality.

Structural Investigation

  • Mass Spectrometric Investigation : Pittenauer et al. (2013) conducted an updated structural investigation of crocetin apocarotenoids in saffron. They isolated various derivatives for mass spectrometric analysis, providing insights into the structural complexity of these compounds (Pittenauer et al., 2013).

Potential Therapeutic Applications

  • Alzheimer's Disease Research : Crocetin has been studied for its effects on beta-amyloid fibrillization in Alzheimer's disease. Ahn et al. (2011) found that crocetin inhibits Aβ fibril formation and stabilizes Aβ oligomers, suggesting potential therapeutic applications in Alzheimer's disease (Ahn et al., 2011).

  • Anti-Inflammatory Activities : A 2013 study by Hong & Yang investigated the anti-inflammatory activities of crocetin derivatives from Gardenia jasminoides. They found these derivatives, including gentiobiosyl glucosyl crocetin, have significant anti-inflammatory activities (Hong & Yang, 2013).

  • Breast Cancer Research : Crocetin has been shown to inhibit the invasiveness of MDA-MB-231 breast cancer cells by downregulating matrix metalloproteinases, as studied by Chryssanthi et al. (2011) (Chryssanthi et al., 2011).

Agricultural Applications

  • Engineering Saffron Apocarotenoids in Tomato : Ahrazem et al. (2022) engineered tomatoes to produce high levels of saffron apocarotenoids, including crocins and picrocrocin. This innovation could be exploited for producing economically competitive saffron apocarotenoids with health-promoting properties (Ahrazem et al., 2022).

  • Cellular Transport and Bioactivity : Kyriakoudi et al. (2015) examined the cellular transport and bioactivity of crocetin sugar esters in aqueous extracts, highlighting their potential in food legislation and health applications (Kyriakoudi et al., 2015).

Novel Compounds and Analytical Methods

  • Discovery of New Crocins : Ni et al. (2017) isolated new crocins from Gardenia jasminoides Ellis and evaluated their neuroprotective effects, providing insights into the therapeutic potential of these compounds (Ni et al., 2017).

  • Gastrointestinal Digestion Impact on Crocetin Esters : A study by Kyriakoudi et al. (2013) focused on the changes in crocetin esters upon in vitro gastrointestinal digestion, providing valuable information for food and pharmaceutical applications (Kyriakoudi et al., 2013).

  • Interaction with Bovine Serum Albumin : Khan & Al‐Thabaiti (2018) studied the interaction of crocin with bovine serum albumin, offering insights into its micellization and aggregation behavior, crucial for understanding its biological interactions (Khan & Al‐Thabaiti, 2018).

Safety And Hazards

While specific safety and hazards information for beta-D-gentiobiosyl crocetin is not readily available, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak7.


properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLCGFNYWDRHL-YJOFKXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318732
Record name Crocin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-gentiobiosyl crocetin

CAS RN

55750-85-1
Record name Crocin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Bellachioma, E Marini, G Magi, A Pugnaloni… - Open …, 2022 - degruyter.com
… Regarding the distribution of each main compound detected, we found that crocin 3 (also known as beta-d-Gentiobiosyl crocetin) was very abundant in stigmas, showing a LogFC value …
Number of citations: 7 www.degruyter.com

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